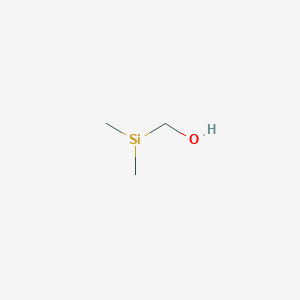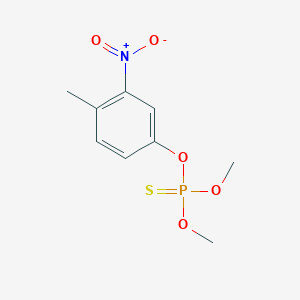
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate, commonly known as fenitrothion, is an organophosphate insecticide. It is widely used in agriculture due to its effectiveness and relatively low cost. The compound is characterized by its yellow-brown liquid appearance and its chemical formula is C9H12NO5PS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate typically involves the reaction of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrophenol derivatives, while reduction can yield aminophenol derivatives .
Applications De Recherche Scientifique
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its role as an insecticide.
Medicine: Research is conducted on its potential therapeutic uses and its effects on human health.
Industry: It is used in the production of other chemicals and as a pesticide in agriculture.
Mécanisme D'action
The primary mechanism of action of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate include:
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate insecticide.
Chlorpyrifos: Widely used in agriculture but with a different chemical structure.
Uniqueness
What sets this compound apart from these similar compounds is its relatively lower toxicity to mammals and its effectiveness at lower concentrations. This makes it a preferred choice in many agricultural applications .
Propriétés
Numéro CAS |
17650-80-5 |
|---|---|
Formule moléculaire |
C9H12NO5PS |
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
dimethoxy-(4-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO5PS/c1-7-4-5-8(6-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3 |
Clé InChI |
MTVIDICTBOORCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


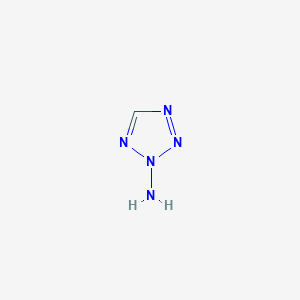
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
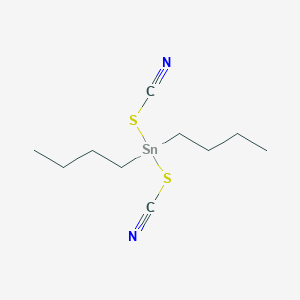
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
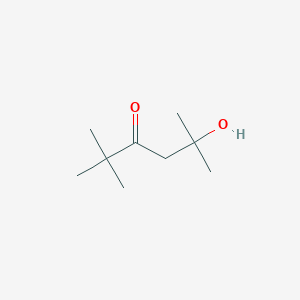
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)


![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)


